molecular formula C11H12O3 B1593905 1-(4-Methoxyphenyl)butane-1,3-dione CAS No. 4023-80-7

1-(4-Methoxyphenyl)butane-1,3-dione

Cat. No. B1593905
CAS RN: 4023-80-7
M. Wt: 192.21 g/mol
InChI Key: PVCFQGTUBKQIMH-UHFFFAOYSA-N
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Patent
US07846960B2

Procedure details

To a 0° C. suspension of sodium hydride (853 mg, 21.8 mmol, 60% oil dispersion) in THF (13 mL) is added ethyl acetate (2.03 mL, 20.8 mmol). The reaction is stirred at room temperature for 1 h. A solution of 4-methoxyacetophenone (1.56 g, 10.4 mmol), dibenzo-18-crown-6 (62 mg, 0.016 mmol) and ethanol (2 drops) in THF (13 mL) is added dropwise and the reaction mixture is heated to reflux. After 3 h, the reaction is cooled to room temperature, quenched with saturated aqueous NH4Cl, and concentrated under reduced pressure. The residue is partitioned between EtOAc (200 mL) and water (50 mL). The aqueous layer is extracted with EtOAc (200 mL) and the combined organic layers are washed with brine, dried (MgSO4), filtered, and concentrated. The residue is purified via chromatography (0 to 20% EtOAc/Hexanes) to yield the title compound (1.62 g, 81%). GC-ES/MS m/e 192
Quantity
853 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
62 mg
Type
catalyst
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](OCC)(=[O:5])[CH3:4].[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)=[O:11]>C1COCC1.C(O)C.C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:10](=[O:11])[CH2:9][C:3](=[O:5])[CH3:4])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
853 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.03 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.56 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)O
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
62 mg
Type
catalyst
Smiles
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to reflux
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between EtOAc (200 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified via chromatography (0 to 20% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.